3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine - 879072-51-2

3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Catalog Number: EVT-3299104
CAS Number: 879072-51-2
Molecular Formula: C19H19N3
Molecular Weight: 289.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation Reactions: These reactions utilize appropriately substituted pyrazole and piperidine derivatives as starting materials, which are condensed under acidic or basic conditions to form the desired pyrazolopyridine scaffold. []
  • Cyclization Reactions: Starting from acyclic precursors containing both pyrazole and piperidine moieties, cyclization reactions, often facilitated by catalysts, can be employed to construct the fused ring system. []
Molecular Structure Analysis
  • X-ray Crystallography: This technique provides detailed information about the three-dimensional arrangement of atoms within the molecule, including bond lengths, bond angles, and intermolecular interactions. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy provide valuable information about the connectivity and environment of hydrogen and carbon atoms, respectively, within the molecule. [, ]
  • Mass Spectrometry (MS): MS analysis provides the molecular weight of the compound and can be used to elucidate its fragmentation pattern, offering insights into its structure. []
Mechanism of Action
  • Enzyme Inhibition: Certain derivatives have been identified as inhibitors of enzymes such as Factor Xa, a key enzyme involved in the blood coagulation cascade. [, , ] The specific mechanism of inhibition can involve competitive, non-competitive, or allosteric interactions with the enzyme's active site. []
  • Receptor Modulation: Some derivatives exhibit affinity for specific receptors, such as dopamine receptors, and can act as agonists or antagonists, modulating downstream signaling pathways. []
Physical and Chemical Properties Analysis
  • Solubility: Solubility in different solvents is influenced by the presence of polar or non-polar substituents. []
  • Melting Point: The melting point provides information about the compound's purity and can be influenced by factors such as intermolecular forces and molecular weight. []
  • LogP (Octanol-Water Partition Coefficient): This parameter reflects the compound's lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. []
Applications
  • Anticoagulants: Apixaban, a prominent example, is a potent and selective inhibitor of Factor Xa and is clinically approved for the prevention and treatment of thromboembolic disorders. [, , ]
  • Anti-inflammatory agents: Derivatives targeting enzymes involved in inflammatory pathways, such as phosphodiesterase 4 (PDE4), have shown potential for treating inflammatory diseases like asthma. []
  • Anti-cancer agents: Several derivatives have exhibited antiproliferative activity against various cancer cell lines, highlighting their potential as anticancer therapeutics. [, ]

3-Aryl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine Derivatives

  • Compound Description: This class of compounds is characterized by an aryl group at the 3-position of the 4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine core. Research on these derivatives explored their quantitative structure-activity relationship (QSAR) for displacing [3H]prazosin in vitro. Physicochemical parameters such as hydrophobicity (π), electronic effects (σ), and van der Waals volume (VW) were found to significantly influence displacement activity. []
  • Relevance: This class shares the core 4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine structure with 3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. The research on this class highlights the importance of substitutions on the core structure, particularly at the 3-position, in influencing biological activity. [] The benzhydryl group in the target compound represents a specific type of aryl substitution at this key position.

1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban)

  • Compound Description: Apixaban is a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. It was developed as a follow-up to Razaxaban, aiming to eliminate potential in vivo hydrolysis. Key structural features include the p-methoxyphenyl group and the 2-oxopiperidin-1-yl group. []
  • Relevance: Although Apixaban belongs to the pyrazolo[3,4-c]pyridine isomer series, its core structure shares similarities with the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold of 3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Both compounds contain a tetrahydropyrazolopyridine system with substitutions at various positions. Studying the structure-activity relationships of Apixaban can provide insights into the potential properties of similarly substituted pyrazolopyridine derivatives, including the target compound. []

Indanyl substituted 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines

  • Compound Description: This group features an indanyl substituent on the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core. These compounds act on the potassium channel TASK-1 and show potential for treating atrial fibrillation. []
  • Relevance: The indanyl substituted 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines highlight the impact of specific substituents on the biological activity of the tetrahydropyrazolo[4,3-c]pyridine core, shared with 3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. This suggests that modifications to the benzhydryl group or other positions on the target compound could be explored for modulating activity towards specific targets, such as ion channels. []

3-Ethyl-1-(4-fluorophenyl)-6-phenyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

  • Compound Description: This compound represents a starting point in the development of human eosinophil phosphodiesterase inhibitors. It demonstrates the potential of the 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine scaffold for this therapeutic area. []
  • Relevance: This compound, although belonging to the pyrazolo[3,4-c]pyridine series, offers insights into exploring the 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine scaffold with various substitutions. While structurally different from 3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, it underscores the versatility of the pyrazolopyridine core for developing diverse pharmacological agents. []

5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-alpha]pyridines

  • Compound Description: This class of compounds exhibits potent inhibitory activity against human eosinophil phosphodiesterase. These non-ionizable analogs were developed from the 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine series, aiming to improve physical properties for pharmaceutical applications. []
  • Relevance: Though structurally distinct from 3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine due to the triazolo ring, this class illustrates the potential of modifying the pyrazolopyridine core for enhancing potency and pharmacological properties. It suggests avenues for exploring structural modifications to the target compound to achieve desired activity profiles. []

Properties

CAS Number

879072-51-2

Product Name

3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

IUPAC Name

3-benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Molecular Formula

C19H19N3

Molecular Weight

289.4 g/mol

InChI

InChI=1S/C19H19N3/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)19-16-13-20-12-11-17(16)21-22-19/h1-10,18,20H,11-13H2,(H,21,22)

InChI Key

BWEUTDCTFFGGTR-UHFFFAOYSA-N

SMILES

C1CNCC2=C1NN=C2C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CNCC2=C1NN=C2C(C3=CC=CC=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.